Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-pyridin-4-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECKMTXJORCZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a pyridine moiety, contributing to its unique reactivity and solubility. The compound's molecular formula is CHNO, and it is characterized by the presence of an ethyl ester group at the carboxylic acid site.
1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrimidine derivatives showed cytotoxic effects against various cancer cell lines, including human leukemia cells (K562 and CEM). Notably, compounds with specific substitutions demonstrated IC values as low as 14.0 μM, indicating potent antitumor activity .
2. Anti-inflammatory Properties
Compounds related to this compound have been noted for their ability to inhibit inflammatory pathways. This activity is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and certain cancers .
3. Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Comparative studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating broad-spectrum activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes findings from various studies regarding structural modifications and their corresponding biological effects:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 6-(pyridin-2-YL)pyrimidine-4-carboxylate | Hydroxyl group at position 6 | Anticancer activity |
| Ethyl 4-hydroxy-2-(pyridin-4-YL)pyrimidine-5-carboxylate | Hydroxyl group at position 4 | Antimicrobial activity |
| Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | Thiophene substitution at position 6 | Anticancer properties |
These variations illustrate how different substituents can significantly influence the compound's efficacy against specific biological targets.
Case Study 1: Anticancer Evaluation
In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound derivatives exhibited promising results with significant cytotoxicity against human leukemia cell lines. The study emphasized the role of electron-donating groups in enhancing anticancer activity, suggesting further exploration of structural modifications to improve potency .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of similar pyrimidine compounds. Results indicated that these compounds could effectively inhibit pro-inflammatory cytokines, providing insights into their therapeutic applications for inflammatory diseases .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique structure allows for modifications that enhance drug efficacy and reduce side effects. For instance, compounds derived from this structure have shown potential as inhibitors for various enzymes involved in disease mechanisms .
2. Structure-Activity Relationship Studies:
Recent studies have explored the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. These studies aim to optimize the potency of compounds against specific biological targets, such as NAPE-PLD, which is implicated in lipid metabolism and neurological functions .
3. Case Study:
A notable case involved the synthesis of a series of analogues derived from this compound that were tested for their inhibitory effects on certain enzymes. One analogue exhibited a significant increase in potency, demonstrating the compound's potential as a lead in drug discovery .
Agricultural Applications
1. Agrochemicals:
The compound plays a role in developing agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific biological pathways makes it valuable for creating targeted crop protection products that improve yield and reduce environmental impact .
2. Efficacy Studies:
Research has indicated that formulations containing this compound can enhance the effectiveness of existing agricultural chemicals, leading to better pest control and crop health outcomes. This application is critical in sustainable agriculture practices where reducing chemical usage is paramount .
Biochemical Research
1. Enzyme Inhibition Studies:
Researchers utilize this compound as a biochemical probe to study enzyme inhibition and metabolic pathways. Its role aids in understanding complex biological systems, which is essential for advancing drug discovery and therapeutic interventions .
2. Metabolic Pathway Analysis:
The compound has been instrumental in elucidating metabolic pathways related to various diseases, providing insights that could lead to novel therapeutic strategies .
Material Science Applications
1. Novel Materials Development:
In material science, this compound is explored for its potential in creating new materials such as polymers and coatings. Its chemical properties can enhance material performance, making it suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Pharmaceuticals | Key intermediate for neurological disorder treatments; SAR studies for enzyme inhibitors |
| Agriculture | Development of herbicides/fungicides; enhances efficacy of agrochemicals |
| Biochemical Research | Used as a probe for enzyme inhibition studies; aids in understanding metabolic pathways |
| Material Science | Explored for novel polymers and coatings; enhances material properties |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyrimidine-4-Carboxylate Derivatives
*Calculated based on molecular formula.
Key Comparison Points:
Substituent Effects on Reactivity and Solubility: The pyridin-4-yl group in the target compound offers planar aromaticity, favoring interactions with biological targets compared to non-aromatic substituents like the boronate ester in or the aminomethyl group in . In contrast, the ethoxycarbonyl group in the target compound balances electron-withdrawing effects with steric accessibility.
Impact on Physical Properties: Melting points vary significantly: The boronate ester derivative has a high melting point (177–178°C), attributed to crystalline packing facilitated by the rigid dioxaborolane ring. The target compound’s melting point is likely lower due to reduced symmetry. Solubility: The hydrochloride salt in improves aqueous solubility, whereas the tert-butylamino group in introduces steric hindrance, reducing polarity. The pyridinyl group in the target compound may moderate solubility in polar solvents compared to hydrophobic substituents like trifluoromethyl .
Biological and Synthetic Applications: Suzuki coupling: The boronate ester in serves as a key intermediate for cross-coupling reactions, a role less feasible for the target compound due to its lack of reactive handles.
Preparation Methods
General Synthetic Strategy
Detailed Research Findings
- The nucleophilic substitution on pyridine N-oxides using TMSCN is a key transformation that enables the introduction of the cyano group, which is subsequently converted into the pyrimidine ring system.
- The use of coupling reagents such as HATU facilitates the formation of amide bonds efficiently under mild conditions, enabling the modular assembly of pyrimidine derivatives with various substituents.
- Microwave-assisted nucleophilic displacement accelerates reaction rates, improving yields and reducing reaction times in the preparation of substituted pyrimidines.
- The described synthetic approaches provide moderate to high yields, with purification steps ensuring high purity, essential for subsequent biological evaluation.
Summary Table of Key Preparation Methods
Q & A
Q. How do structural analogs (e.g., trifluoromethyl vs. methyl substituents) influence biological activity?
- Methodological Answer : Comparative SAR studies use MTT assays (cancer cell lines) and MIC tests (bacterial strains). Trifluoromethyl analogs often show enhanced membrane permeability (Caco-2 assay) and longer plasma half-lives (in vitro microsomal stability). LogD7.4 (chromatographic measurement) correlates substituent hydrophobicity with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
